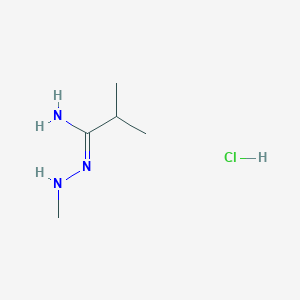

![molecular formula C22H18FN3O2S B2506889 2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941878-27-9](/img/structure/B2506889.png)

2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

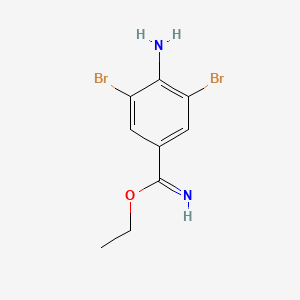

The compound "2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a fluorophenyl group, a methoxybenzothiazol moiety, and a pyridinylmethylacetamide fragment. These structural components are common in compounds with potential pharmacological properties, such as anticancer, anti-inflammatory, or kinase inhibitory activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, a similar compound, AC90179, was synthesized from p-tolylmethylamine in three steps with an overall yield of 46% . Another related compound was prepared through the intermediate imidazo[2,1-b][1,3,4]thiadiazole, followed by further functionalization . These methods suggest that the synthesis of the compound would also require careful planning of the synthetic route to ensure the correct assembly of the molecule and a good overall yield.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using various spectroscopic techniques, including IR, NMR, and X-ray crystallography . These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional conformation. The presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, can also be inferred, which are crucial for the stability and packing of the molecules in the solid state.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the acetamide moiety can be involved in nucleophilic substitution reactions, while the aromatic rings may undergo electrophilic substitution . The fluorine atom on the phenyl ring can affect the electronic properties of the molecule, potentially making it more reactive towards certain reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include good solubility in organic solvents due to the presence of aromatic rings and a moderate molecular weight. The compound's melting point, boiling point, and stability can be influenced by the presence of the methoxy and fluorine substituents, which can increase the rigidity of the molecule . The compound's lipophilicity, influenced by the fluorophenyl and methoxy groups, would be an important factor in its potential as a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Applications De Recherche Scientifique

Anticancer Activity

Several studies have synthesized and evaluated derivatives of related structures for their anticancer activities. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been investigated for their Src kinase inhibitory and anticancer activities. Unsubstituted N-benzyl derivative showed inhibition of c-Src kinase and cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells, highlighting the potential therapeutic applications in cancer treatment (Fallah-Tafti et al., 2011).

Radioligand Development for PET Imaging

Compounds with structural similarities have been developed as radioligands for imaging the translocator protein (18 kDa) with PET, demonstrating their utility in neurodegenerative disease research. For example, [18F]PBR111 was synthesized and used as a selective radioligand, showcasing the compound's application in neuroimaging and the study of inflammation and neurodegeneration (Dollé et al., 2008).

Kinase Inhibition for Metabolic Stability

The modification of benzothiazole acetamide derivatives to improve metabolic stability while retaining potent inhibition of PI3Kα and mTOR demonstrates their potential in developing treatments for diseases involving these pathways. Such modifications aim to reduce metabolic deacetylation, a common issue affecting the compound's efficacy and stability (Stec et al., 2011).

Anti-inflammatory Activity

Compounds incorporating the 4-fluorophenyl and thiazole moieties have also been synthesized and shown significant anti-inflammatory activity, demonstrating their potential application in developing new anti-inflammatory drugs. This underscores the versatility of the compound's framework in addressing various inflammatory disorders (Sunder & Maleraju, 2013).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2S/c1-28-18-9-10-20-19(13-18)25-22(29-20)26(14-17-4-2-3-11-24-17)21(27)12-15-5-7-16(23)8-6-15/h2-11,13H,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTSHPNMMPDRIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

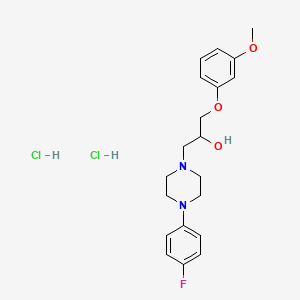

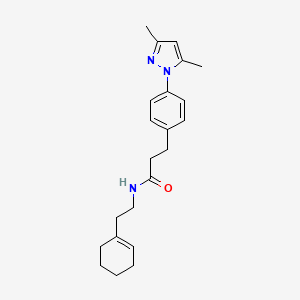

![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)

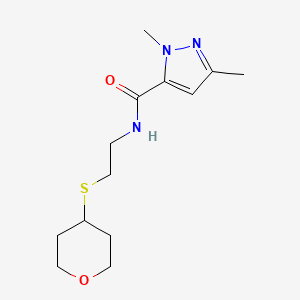

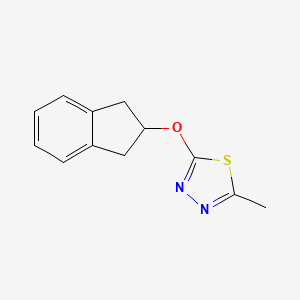

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)

![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/no-structure.png)

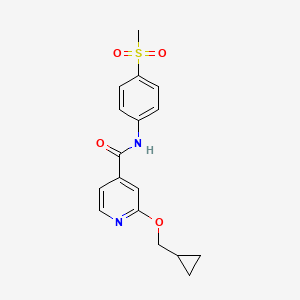

![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)

![4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)

![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)

![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)